Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate is a sulfur-containing pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-methoxyphenylsulfanyl substituent at the 3-position. The tert-butyl group enhances steric protection and metabolic stability, while the 2-methoxyphenylsulfanyl moiety may confer unique electronic and steric properties for receptor interactions or catalytic applications .
Properties
Molecular Formula |
C16H23NO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
PSYASUBQXTYWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrrolidine derivative with a methoxyphenylthiol compound.
Addition of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with various biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenylthio group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity (log P) : The 2-methoxyphenyl group in the target compound likely reduces log P compared to electron-withdrawing substituents (e.g., 3,4-dichloro or 3-fluoro groups). However, the tert-butyl group counterbalances this by increasing hydrophobicity.
- In contrast, sulfonyl derivatives (e.g., ) are electron-withdrawing, altering redox stability and hydrogen-bonding capacity .
Challenges and Opportunities
- Synthetic Limitations : Methoxy-substituted compounds (e.g., , target compound) require optimized conditions for purification due to lipophilicity.
- Therapeutic Potential: The combination of a sulfur atom and methoxy group in the target compound could enhance selectivity for enzymes or receptors preferring electron-rich aromatic systems, such as cytochrome P450 or serotonin receptors.
Biological Activity
Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring and a methoxyphenyl thio group, may exhibit various pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
- IUPAC Name : (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate
- Molecular Formula : C16H23NO3S
- Molecular Weight : 307.43 g/mol
The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfenamide moiety may facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins, such as enzymes or receptors involved in various physiological processes.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : The methoxy group may contribute to free radical scavenging properties, which are crucial for mitigating oxidative stress.
- Anti-inflammatory Effects : The thioether functionality can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Antimicrobial Properties : Some derivatives in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Potential
A study investigating the antioxidant capacity of related compounds demonstrated that tert-butyl derivatives significantly reduced lipid peroxidation in cellular models. This suggests that the compound may protect cellular integrity against oxidative damage, which is a common pathway in many chronic diseases.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This inhibition correlates with a reduction in inflammatory markers in animal models of inflammation.
Case Study 3: Antimicrobial Activity
Research has indicated that certain sulfanyl-pyrrolidine compounds exhibit antimicrobial properties. For example, one study found that a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
